Cas no 525608-12-2 (N-(2,3-dimethylphenyl)-9H-purin-6-amine)

N-(2,3-dimethylphenyl)-9H-purin-6-amine is a purine derivative with potential applications in pharmaceutical and biochemical research. Its structure features a purine core substituted with an aromatic amine group, offering versatility in molecular interactions. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors or nucleoside analogs. Its well-defined chemical properties, including stability under controlled conditions, make it suitable for precise experimental applications. Researchers value its potential role in studying enzyme inhibition and signal transduction pathways. Proper handling and storage are recommended to maintain its integrity for analytical and synthetic purposes.
N-(2,3-dimethylphenyl)-9H-purin-6-amine structure
525608-12-2 structure
Product Name:N-(2,3-dimethylphenyl)-9H-purin-6-amine
CAS No:525608-12-2
MF:C13H13N5
MW:239.275821447372
CID:5762753
PubChem ID:2155034
Update Time:2025-10-06

N-(2,3-dimethylphenyl)-9H-purin-6-amine Chemical and Physical Properties

Names and Identifiers

    • SMR000017618
    • Oprea1_499958
    • MLS000101202
    • HMS2249A16
    • AB00434757-04
    • SR-01000007290
    • Z285748966
    • N-(2,3-dimethylphenyl)-7H-purin-6-amine
    • AKOS001443544
    • 525608-12-2
    • STK944665
    • SCHEMBL4923614
    • CHEMBL1573356
    • SR-01000007290-1
    • F0578-0025
    • N-(2,3-dimethylphenyl)-9H-purin-6-amine
    • 9H-Purin-6-amine, N-(2,3-dimethylphenyl)-
    • Inchi: 1S/C13H13N5/c1-8-4-3-5-10(9(8)2)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18)
    • InChI Key: MECSKHCJZFSJHC-UHFFFAOYSA-N
    • SMILES: N(C1=C2C(=NC=N1)N=CN2)C1C=CC=C(C)C=1C

Computed Properties

  • Exact Mass: 239.11709544g/mol
  • Monoisotopic Mass: 239.11709544g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 285
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 66.5Ų

N-(2,3-dimethylphenyl)-9H-purin-6-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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